Talinolol

Description

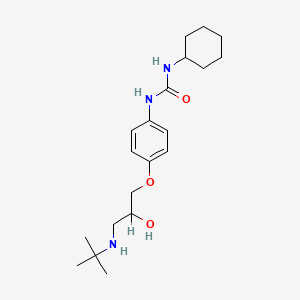

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWWQICDIZSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046426 | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57460-41-0 | |

| Record name | Talinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talinolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57460-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Talinolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Talinolol mechanism of action on β1-adrenergic receptors

An In-depth Technical Guide on the Core Mechanism of Action of Talinolol on β1-Adrenergic Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a third-generation beta-blocker characterized by its selectivity for the β1-adrenergic receptor, a class of G-protein coupled receptors predominantly expressed in cardiac tissue.[1][2][3] Its mechanism of action is centered on competitive, reversible antagonism at these receptors, leading to a reduction in heart rate, myocardial contractility, and overall cardiac oxygen demand.[3] This technical guide provides a detailed examination of this compound's molecular interaction with the β1-adrenergic receptor, its impact on downstream signaling pathways, and the quantitative pharmacology that defines its selective profile. Detailed experimental protocols for assessing receptor binding and functional antagonism are also presented.

Introduction to β1-Adrenergic Signaling

The β1-adrenergic receptor (β1-AR) is a pivotal component of the sympathetic nervous system, mediating the "fight or flight" response in the heart.[3] Endogenous catecholamines, such as norepinephrine and epinephrine, are the natural agonists for this receptor. Upon agonist binding, the β1-AR undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway, which is crucial for modulating cardiac function.

This compound's Molecular Mechanism of Action

This compound functions as a selective, competitive antagonist at the β1-adrenergic receptor.[1][2] By binding to the receptor, this compound physically obstructs the binding of endogenous catecholamines like adrenaline and noradrenaline.[3] This blockade prevents the receptor from adopting its active conformation, thereby inhibiting the initiation of the downstream signaling cascade. The primary therapeutic effects of this compound stem from this antagonism:

-

Negative Chronotropic Effect: A decrease in heart rate.[3]

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction.[3]

-

Negative Dromotropic Effect: A slowed rate of electrical conduction through the atrioventricular (AV) node.

Collectively, these actions reduce the heart's workload and oxygen consumption, which is beneficial in the management of hypertension and angina pectoris.[3] While this compound is highly selective for β1-receptors, it can inhibit β2-adrenergic receptors to a lesser extent at higher doses.[3][4]

Impact on Downstream Signaling Pathways

The canonical signaling pathway for the β1-AR involves the activation of adenylyl cyclase. This compound's antagonism directly inhibits this cascade.

-

Receptor Inactivation: this compound binds to the β1-AR, stabilizing it in an inactive state.

-

G-Protein Uncoupling: The bound receptor is unable to catalyze the exchange of GDP for GTP on the α-subunit (Gαs) of the associated Gs protein.

-

Adenylyl Cyclase Inhibition: Without activation by Gαs, the enzyme adenylyl cyclase remains inactive and does not convert ATP to cyclic AMP (cAMP).

-

Suppression of PKA Activity: The resulting low intracellular concentration of cAMP prevents the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins to elicit a physiological response.

The following diagram illustrates this mechanism of inhibition.

Quantitative Pharmacology of this compound

The selectivity and potency of this compound are quantified by its binding affinity (Ki) at β1 and β2 adrenergic receptors. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

| Target Receptor | Ligand | Action | Activity Type | Activity Value (-log[M]) |

| Beta-1 Adrenergic Receptor | This compound | Antagonist | Ki | 6.62 |

| Beta-2 Adrenergic Receptor | This compound | Antagonist | Ki | 6.05 |

| Data sourced from ChEMBL via DrugCentral.[1] |

From these values, the Ki for β1-AR is approximately 240 nM, and for β2-AR is approximately 891 nM. This confirms this compound's higher affinity and selectivity for the β1-adrenergic receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays.

Radioligand Competition Binding Assay (to determine Ki)

This assay measures the affinity of an unlabeled drug (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor (e.g., CHO cells stably expressing human β1-AR) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[5]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the total protein concentration of the membrane preparation using a standard method like a BCA assay.[5]

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL: membrane preparation (typically 25-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol), and a range of concentrations of unlabeled this compound.[5][6]

-

To determine total binding, omit the unlabeled competitor.

-

To determine non-specific binding, include a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[6]

-

Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[7]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[5]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[8]

-

Functional Assay: Adenylyl Cyclase Activity (to determine IC50)

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a functional measure of its potency.

Objective: To determine the functional inhibitory potency (IC50) of this compound.

Methodology:

-

Cell Culture and Treatment:

-

Use cells expressing β1-AR (e.g., HEK293 cells).

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

-

Stimulation:

-

Stimulate the cells with a fixed concentration of a β-agonist (e.g., Isoproterenol) to activate adenylyl cyclase.

-

Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction by lysing the cells.

-

Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Analyze the resulting dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production.

-

Conclusion

This compound exerts its therapeutic effects through selective and competitive antagonism of β1-adrenergic receptors, primarily in the heart. This action effectively blocks the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to reduced cardiac rate and contractility. Its pharmacological profile, defined by a higher binding affinity for β1- over β2-receptors, is well-characterized through established in vitro methods such as radioligand binding and functional adenylyl cyclase assays. This comprehensive understanding of its mechanism of action is fundamental for its clinical application and for the development of future cardioselective therapeutics.

References

- 1. This compound [drugcentral.org]

- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Dose-effect and kinetic-dynamic relationships of the beta-adrenoceptor blocking properties of various doses of this compound in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Talinolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talinolol is a cardioselective beta-1 adrenergic receptor antagonist that has been utilized in the management of cardiovascular conditions such as hypertension.[1] Its value in preclinical research is particularly pronounced due to its well-defined pharmacokinetic profile, which is significantly influenced by membrane transporters, making it an excellent probe substrate for studying the in vivo activity of P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).[2][3] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. In preclinical models, particularly in rats, these processes are heavily influenced by drug transporters.

Absorption

This compound is absorbed orally, but its bioavailability can be variable due to the interplay between uptake and efflux transporters in the intestine.[1] The intestinal absorption of this compound is mediated by the uptake transporter Organic Anion Transporting Polypeptide 2B1 (OATP2B1), while the efflux transporter P-glycoprotein (P-gp, also known as MDR1) actively transports the drug back into the intestinal lumen, thereby limiting its systemic absorption.[2][3]

Distribution

Once absorbed, this compound is distributed throughout the body. Specific details on its tissue distribution in preclinical models are not extensively documented in the readily available literature.

Metabolism

This compound undergoes minimal metabolism, with a very low metabolic clearance.[4] It is primarily excreted unchanged in the urine and feces.[2]

Excretion

The primary routes of elimination for this compound are renal and fecal excretion.[2]

Quantitative Pharmacokinetic Data in Rats

The following tables summarize key pharmacokinetic parameters of this compound in rats from various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 10 | 341.8 ± 99.4 | - | 976.26 ± 173.37 (AUC0-∞) | 52.14 ± 9.26 | [5] |

| 10 | 157 ± 24 | 1.3 ± 0.3 | 175 ± 22 (AUC0-6h) | - | [6] |

| 4 | - | - | - | ~2 | [7] |

| 40 | - | - | - | ~18 | [7] |

Table 2: Effect of P-glycoprotein Modulators on Oral this compound Pharmacokinetics in Rats

| This compound Dose (mg/kg) | Modulator (Dose) | % Increase in Cmax | % Increase in AUC | Reference |

| 10 | Morin (2.5 mg/kg) | 2.3-3.0 fold | 1.8-2.0 fold | [8] |

| 10 | Morin (5.0 mg/kg) | 2.3-3.0 fold | 1.8-2.0 fold | [8] |

| 4 | Cyclosporine | - | ~5-fold increase in F | [7] |

| 10 | Naringin (200 µM) | 81 | 93 (AUC0-6h) | [6] |

| 20 | Barnidipine (10 mg/kg) | 110 | 46 (AUC0-6h) | [9] |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its selective antagonism of beta-1 adrenergic receptors.

Mechanism of Action

This compound is a cardioselective beta-1 adrenoceptor antagonist.[10] By blocking these receptors, which are predominantly located in the heart, this compound inhibits the effects of catecholamines like adrenaline and noradrenaline.[1][6] This antagonism leads to a decrease in heart rate (negative chronotropic effect), a reduction in the force of cardiac contraction (negative inotropic effect), and a slowing of atrioventricular conduction.[6] These actions collectively reduce myocardial oxygen demand, which is beneficial in conditions like angina pectoris.[6]

Preclinical Pharmacodynamic Effects

Preclinical studies in animal models have demonstrated the anticipated cardiovascular effects of this compound. In dogs and swine, this compound has been shown to decrease heart rate and blood pressure.[1] Studies in spontaneously hypertensive rats (SHR), a common model for human essential hypertension, would be instrumental in further characterizing its antihypertensive efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the study of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Animal Model: Male Wistar rats are a commonly used model.

Procedure:

-

Dosing: this compound is administered to fasted rats via oral gavage at a specified dose (e.g., 10 mg/kg).

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

In Vivo P-glycoprotein Inhibition Study

Objective: To evaluate the effect of a potential P-gp inhibitor on the oral bioavailability of this compound.

Procedure:

-

Groups: Animals are divided into a control group (receiving this compound only) and a treatment group (receiving the P-gp inhibitor and this compound).

-

Pre-treatment: The treatment group is pre-treated with the P-gp inhibitor at a specified dose and time before this compound administration.

-

This compound Administration: this compound is administered orally to both groups.

-

Pharmacokinetic Analysis: Blood samples are collected and analyzed as described in the pharmacokinetic study protocol. A significant increase in the Cmax and/or AUC of this compound in the treatment group compared to the control group indicates P-gp inhibition.

Visualizations

Beta-1 Adrenergic Receptor Signaling Pathway

This compound exerts its pharmacodynamic effects by blocking the beta-1 adrenergic receptor signaling cascade.

Caption: Beta-1 adrenergic receptor signaling pathway blocked by this compound.

Preclinical Pharmacokinetic Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.

Caption: Workflow for a preclinical oral pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of this compound is significantly governed by the activity of intestinal transporters, particularly P-gp and OATPs. Its minimal metabolism makes it a valuable tool for isolating and studying the in vivo function of these transporters. The pharmacodynamics of this compound are a direct consequence of its selective beta-1 adrenergic receptor blockade, leading to predictable cardiovascular effects. The data and protocols summarized in this guide provide a comprehensive resource for researchers and professionals involved in drug development and preclinical assessment.

References

- 1. KEGG PATHWAY: mmu04261 [genome.jp]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. [Antihypertensive action of various this compound dosages after four week's treatment in comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of this compound and atenolol effects on blood pressure in relation to lipid and glucose metabolic parameters. Results from the TALIP study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis and Chemical Properties of Talinolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and key chemical properties of Talinolol. The information presented is intended to support research and development activities by offering detailed experimental methodologies, structured data, and visual representations of the synthetic pathway and experimental workflow.

Chemical and Physical Properties of this compound

This compound is a cardioselective β1-adrenergic receptor blocker.[1] It is structurally characterized by a ureido group linking a substituted phenyl ring to a cyclohexyl moiety, and a propanolamine side chain. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-cyclohexyl-3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea | [2] |

| CAS Number | 57460-41-0 | [2][3] |

| Molecular Formula | C20H33N3O3 | [2][3] |

| Molecular Weight | 363.5 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 142.0 to 146.0 °C (for the (S)-isomer) | |

| Solubility | ||

| Water | 0.14 mg/mL | [2] |

| Ethanol | 10 mg/mL | [2][3] |

| DMSO | 15 mg/mL | [3] |

| DMF | 30 mg/mL | [3] |

| DMF:PBS (1:20) | 0.05 mg/mL | [2][3] |

| pKa | Data not readily available in searched sources | |

| LogP | 3.15 | |

| UV/Vis (λmax) | 203, 245, 292 nm | [3] |

Initial Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, commencing with the formation of a key urea intermediate, followed by the introduction of the aminopropoxy side chain. The following represents a plausible and chemically sound pathway for its initial synthesis, based on established organic chemistry principles and synthetic routes for analogous compounds.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound.

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-cyclohexylurea

This procedure is based on the general reaction of anilines with isocyanates to form ureas.

-

Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere, add cyclohexyl isocyanate (1 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent, such as hexane, to remove any unreacted starting materials. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-hydroxyphenyl)-N'-cyclohexylurea as a solid.

Step 2: Synthesis of N-[4-(2,3-Epoxypropoxy)phenyl]-N'-cyclohexylurea

This step involves a Williamson ether synthesis to introduce the epoxide moiety.

-

Reaction Setup: A mixture of N-(4-hydroxyphenyl)-N'-cyclohexylurea (1 equivalent), epichlorohydrin (a slight excess, e.g., 1.2 equivalents), and a base such as anhydrous potassium carbonate (e.g., 2 equivalents) in a solvent like acetone is prepared.

-

Reaction: The mixture is heated to reflux and stirred for 24-48 hours. The reaction should be monitored by TLC to track the consumption of the starting phenol.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude epoxide. The product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (N-cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-urea)

The final step is the nucleophilic ring-opening of the epoxide with tert-butylamine.

-

Reaction Setup: The epoxide intermediate, N-[4-(2,3-epoxypropoxy)phenyl]-N'-cyclohexylurea (1 equivalent), is dissolved in a suitable solvent such as ethanol. An excess of tert-butylamine (e.g., 3-5 equivalents) is then added to the solution.

-

Reaction: The reaction mixture is heated to reflux for 4-8 hours. TLC can be used to monitor the disappearance of the epoxide.

-

Work-up and Purification: Upon completion, the solvent and excess tert-butylamine are removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by recrystallization from an appropriate solvent to yield the final product as a crystalline solid.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

References

Talinolol: A Cardioselective Beta-Blocker for the Management of Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Talinolol is a third-generation, cardioselective beta-1 adrenergic receptor antagonist utilized in the treatment of hypertension. Its mechanism of action involves the competitive inhibition of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This selectivity results in a reduction of heart rate, myocardial contractility, and blood pressure, with a lower propensity for inducing bronchoconstriction compared to non-selective beta-blockers. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy in hypertension, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development in this area.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the therapeutic management of cardiovascular diseases, including hypertension. The development of cardioselective beta-blockers, which primarily target beta-1 adrenergic receptors, represented a significant advancement in minimizing the side effects associated with the blockade of beta-2 receptors in the lungs and peripheral vasculature. This compound is a cardioselective beta-blocker with intrinsic sympathomimetic activity (ISA), distinguishing it from many other agents in its class. This guide delves into the core scientific principles of this compound's action, providing a detailed resource for researchers and professionals in drug development.

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effect by selectively and competitively antagonizing beta-1 adrenergic receptors in the heart.[1] This blockade inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a cascade of downstream effects that collectively reduce cardiac workload and lower blood pressure.

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR). Upon stimulation by catecholamines, it activates a signaling pathway that begins with the dissociation of the Gs alpha subunit. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This phosphorylation results in increased intracellular calcium levels and enhanced calcium cycling by the sarcoplasmic reticulum, respectively, leading to increased heart rate (positive chronotropy) and contractility (positive inotropy).

This compound, by blocking the initial step of this cascade, prevents the activation of adenylyl cyclase and the subsequent rise in cAMP levels. This leads to a reduction in PKA activity and a decrease in intracellular calcium, resulting in negative chronotropic and inotropic effects. The overall consequence is a decrease in cardiac output and, subsequently, a reduction in blood pressure.

Quantitative Data

Cardioselectivity

The cardioselectivity of a beta-blocker is determined by its relative affinity for beta-1 versus beta-2 adrenergic receptors. This is often expressed as the ratio of the inhibition constants (Ki) for the two receptor subtypes. A higher ratio indicates greater selectivity for beta-1 receptors.

Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Beta-1 | 6.62 | [2] |

| Beta-2 | 6.05 | [2] |

Note: The provided Ki values from this source suggest a lower selectivity than what is generally reported in clinical literature. Further studies with direct comparative binding assays are warranted to definitively establish the selectivity ratio.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and in patients with hypertension. Key parameters are summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 50 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 147.8 ± 63.8 | [3] |

| tmax (h) | 2.0 ± 0.7 | [3] |

| t1/2 (h) | 12.0 ± 2.6 | [3] |

| Bioavailability | ~55% | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Patients with Chronic Renal Failure vs. Healthy Volunteers (100 mg daily)

| Parameter | Healthy Volunteers | Patients with Renal Failure | Reference |

| Elimination Half-life (t1/2z) (h) | ~12 | Increased | [5] |

| Steady State Trough Levels (c(min)ss) | - | ~2.2-fold higher | [5] |

| Renal Elimination of Bioavailable Drug | ~55% | Reduced to 25% | [5] |

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the dose-dependent antihypertensive efficacy of this compound.

Table 4: Antihypertensive Effect of Various Once-Daily Doses of this compound after 4 Weeks of Treatment

| Dosage | Mean Reduction in Diastolic Blood Pressure (8:00-22:00) | Responder Rate | Reference |

| 50 mg | Statistically significant vs. placebo | - | [6] |

| 100 mg | Greater than 50 mg | 72.2% | [6] |

| 200 mg | No further increase in effect compared to 100 mg | - | [6] |

Table 5: Comparison of Antihypertensive Effects of this compound and Atenolol after 12 Weeks

| Treatment | Change in Blood Pressure | Reference |

| This compound (100 mg/day) | No significant difference compared to Atenolol | [3] |

| Atenolol (50 mg/day) | No significant difference compared to this compound | [3] |

Experimental Protocols

Radioligand Binding Assay for Beta-Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of a beta-blocker like this compound to beta-1 and beta-2 adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for beta-1 and beta-2 adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing human beta-1 or beta-2 adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled this compound to different wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective beta-blocker like propranolol).

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial Protocol for Antihypertensive Efficacy

This protocol describes a typical double-blind, randomized, placebo-controlled, parallel-group study to evaluate the dose-dependent antihypertensive effect of this compound.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Comparison of this compound and atenolol effects on blood pressure in relation to lipid and glucose metabolic parameters. Results from the TALIP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of oral this compound following a single dose and during steady state in patients with chronic renal failure and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antihypertensive action of various this compound dosages after four week's treatment in comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

In-Vitro Binding Affinity Studies of Talinolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talinolol, a cardioselective beta-1 adrenergic receptor antagonist, has been extensively utilized as a probe substrate for in-vitro studies of P-glycoprotein (P-gp/ABCB1), a critical efflux transporter. P-gp plays a significant role in drug absorption, distribution, and excretion, and its interaction with various xenobiotics is a key area of investigation in drug development. This technical guide provides an in-depth overview of the in-vitro binding affinity studies of this compound, focusing on its interaction with P-gp. The guide details common experimental protocols, summarizes key quantitative data, and illustrates the underlying transport mechanisms.

P-glycoprotein and this compound Interaction

P-glycoprotein is an ATP-dependent efflux pump predominantly expressed in the apical membrane of epithelial cells in the intestine, liver, kidney, and at the blood-brain barrier. It actively transports a wide array of structurally diverse compounds out of cells, thereby limiting their systemic absorption and tissue penetration.

This compound is a well-established substrate of P-gp. Its intestinal absorption is significantly modulated by P-gp-mediated efflux. This characteristic makes this compound an ideal model compound for investigating P-gp function and for assessing the potential of new chemical entities to act as P-gp inhibitors or substrates. In addition to P-gp, the intestinal absorption of this compound is also influenced by uptake transporters, primarily the Organic Anion Transporting Polypeptide 2B1 (OATP2B1), and to a lesser extent, OATP1B1 in the liver.[1] The interplay between these uptake and efflux transporters governs the overall bioavailability of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in-vitro studies of this compound, focusing on its transport across Caco-2 cell monolayers and the inhibition of this transport by various compounds.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound in Caco-2 Cells

| Parameter | Value | Cell Line | Initial Concentration | Reference |

| Papp (A→B) | 1.08 ± 0.29 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |

| Papp (B→A) | 11.74 ± 0.80 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |

| Efflux Ratio (ER) | 10.87 | Caco-2 | 100 µM | [2] |

| Papp (A→B) with 1% Apricot Extract | 4.88 ± 0.96 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |

| Papp (B→A) with 1% Apricot Extract | 9.39 ± 0.58 x 10⁻⁶ cm/s | Caco-2 | 100 µM | [2] |

| Efflux Ratio (ER) with 1% Apricot Extract | 1.92 | Caco-2 | 100 µM | [2] |

Papp (A→B): Apparent permeability from apical to basolateral chamber. Papp (B→A): Apparent permeability from basolateral to apical chamber. Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.

Table 2: IC50 Values of Various Compounds for Inhibition of P-gp Mediated this compound Transport in Caco-2 Cells

| Inhibitor | IC50 (µM) | Reference |

| 6',7'-Epoxybergamottin | 0.7 | [3] |

| 6',7'-Dihydroxybergamottin | 34 | [3] |

| Naringenin | 236 | [3] |

| Naringin | 2409 | [3] |

Experimental Protocols

Bidirectional Transport Assay in Caco-2 Cells

This assay is fundamental for determining whether a compound is a substrate of efflux transporters like P-gp. It measures the permeability of the compound across a confluent monolayer of Caco-2 cells in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

a. Cell Culture and Seeding:

-

Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

-

For transport studies, cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².

-

The cells are maintained for 21-25 days to allow for differentiation and the formation of a polarized monolayer with well-developed tight junctions.

b. Monolayer Integrity Assessment:

-

Transepithelial Electrical Resistance (TEER): The TEER across the monolayer is measured using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.

-

Lucifer Yellow Permeability: The permeability of a paracellular marker, Lucifer Yellow, is assessed. Low permeability of Lucifer Yellow indicates tight junction integrity.

c. Transport Experiment:

-

The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

For A→B transport, the test compound (e.g., this compound) is added to the apical (donor) chamber, and fresh transport buffer is added to the basolateral (receiver) chamber.

-

For B→A transport, the test compound is added to the basolateral (donor) chamber, and fresh transport buffer is added to the apical (receiver) chamber.

-

The plates are incubated at 37°C with gentle shaking.

-

Aliquots are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.

-

The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

d. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux rate of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

-

The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

P-glycoprotein ATPase Activity Assay (Representative Protocol)

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity.

a. Materials:

-

P-gp-containing membrane vesicles (from Sf9 or mammalian cells overexpressing P-gp).

-

Assay buffer (e.g., Tris-MES buffer with EGTA, DTT, and protease inhibitors).

-

ATP solution.

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Verapamil).

-

Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based reagent).

b. Procedure:

-

P-gp membrane vesicles are pre-incubated with the test compound or control in the assay buffer at 37°C.

-

The ATPase reaction is initiated by the addition of MgATP.

-

The reaction is incubated for a defined period (e.g., 20 minutes) at 37°C.

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured colorimetrically using a microplate reader.

-

The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a P-gp inhibitor) from the total activity.

c. Data Analysis:

-

The rate of ATP hydrolysis is plotted against the concentration of the test compound.

-

Stimulation or inhibition of the basal P-gp ATPase activity indicates an interaction of the compound with the transporter.

Visualizations

This compound Transport Across Intestinal Epithelium

Caption: this compound transport across an intestinal enterocyte.

Bidirectional Transport Assay Workflow

Caption: Workflow for a bidirectional Caco-2 transport assay.

P-gp ATPase Activity Assay Principle

Caption: Principle of the P-glycoprotein ATPase activity assay.

Conclusion

In-vitro binding affinity studies are indispensable for characterizing the interaction of drug candidates with P-glycoprotein. This compound serves as a valuable tool in these investigations due to its well-defined role as a P-gp substrate. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret their own studies. A thorough understanding of a compound's interaction with P-gp is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. Insights into Intestinal P-glycoprotein Function using this compound: A PBPK Modeling Approach | bioRxiv [biorxiv.org]

- 2. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of this compound in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to Talinolol's Interaction with the P-glycoprotein (P-gp) Efflux Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talinolol, a cardioselective β1-adrenoreceptor antagonist, serves as a quintessential probe substrate for investigating the function and clinical relevance of the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene. Its pharmacokinetic profile is significantly modulated by P-gp activity, making it an invaluable tool for studying drug-drug interactions (DDIs) and the impact of genetic polymorphisms on drug disposition. This technical guide provides an in-depth analysis of the complex interplay between this compound and P-gp, consolidating quantitative data from in vitro and in vivo studies, detailing key experimental methodologies, and visualizing the underlying molecular mechanisms.

Introduction: this compound as a P-gp Probe

P-glycoprotein is an ATP-dependent efflux pump predominantly expressed in the apical membrane of epithelial cells in the intestine, liver, kidney, and the blood-brain barrier. It plays a crucial role in limiting the oral bioavailability and tissue penetration of a wide array of xenobiotics. This compound is an ideal substrate for studying P-gp due to its negligible metabolism, allowing for the direct assessment of transporter-mediated effects on its absorption and disposition. The interaction is characterized by significant intestinal secretion, leading to incomplete oral bioavailability (55-75%).[1] This guide will explore the kinetics of this transport, the impact of P-gp modulators, and the experimental frameworks used to characterize this interaction.

Quantitative Analysis of this compound-P-gp Interaction

The interaction between this compound and P-gp has been extensively quantified in various experimental systems. The following tables summarize key data from in vitro cell-based assays and in vivo pharmacokinetic studies.

Table 1: In Vitro Permeability of this compound in Caco-2 Cell Monolayers

| Condition | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) | Reference |

| Control | 1.08 ± 0.29 | 11.74 ± 0.80 | 10.87 | [2] |

| + Apricot Extract (1%) | 4.88 ± 0.96 | 9.39 ± 0.58 | 1.92 | [2] |

Papp (A→B): Apparent permeability coefficient from apical to basolateral. Papp (B→A): Apparent permeability coefficient from basolateral to apical. Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.

Table 2: IC50 Values of P-gp Inhibitors on this compound Transport in Caco-2 Cells

| Inhibitor | IC50 (µM) | Reference |

| 6',7'-epoxybergamottin | 0.7 | [3] |

| 6',7'-dihydroxybergamottin | 34 | [3] |

| Naringenin | 236 | [3] |

| Naringin | 2409 | [3] |

IC50 represents the concentration of an inhibitor that reduces the P-gp mediated transport of this compound by 50%.

Table 3: In Vivo Pharmacokinetic Parameters of this compound with P-gp Modulators in Humans

| Co-administered Drug | Dose | Change in this compound AUC | Change in this compound Cmax | Reference |

| Erythromycin (Inhibitor) | 2 g (single dose) | Increased | Increased | [4] |

| D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) (Inhibitor) | 0.04% in solution | ↑ 39% | ↑ 100% | [5] |

| Rifampin (Inducer) | 600 mg/day (9 days) | ↓ 35% (oral), ↓ 21% (IV) | Not specified | [6] |

AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's interaction with P-gp. Below are synthesized protocols for key experiments.

Caco-2 Bidirectional Permeability Assay

This in vitro assay is the industry standard for predicting intestinal drug absorption and identifying P-gp substrates.

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer in both the absorptive (apical-to-basolateral, A→B) and secretory (basolateral-to-apical, B→A) directions and to calculate the efflux ratio.

Materials:

-

Caco-2 cells (e.g., ATCC HTB-37)

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

This compound

-

P-gp inhibitor (e.g., verapamil) and inducer (e.g., rifampin) stock solutions

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in flasks. Upon reaching 80-90% confluency, trypsinize and seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 104 cells/cm².

-

Monolayer Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER). Additionally, assess the permeability of a paracellular marker like Lucifer yellow. A low permeability of Lucifer yellow indicates a tight monolayer.

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

-

For A→B transport: Add the this compound dosing solution (with or without modulators) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

For B→A transport: Add the this compound dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

-

Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

-

At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.

-

Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B)

-

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in vivo model provides a more physiologically relevant system to study intestinal drug absorption by maintaining an intact blood supply.

Objective: To determine the effective permeability (Peff) of this compound in a specific segment of the rat intestine.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Perfusion pump

-

Krebs-Ringer buffer (perfusion solution)

-

This compound

-

Non-absorbable marker (e.g., phenol red)

-

Blood collection supplies

-

LC-MS/MS for quantification

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain body temperature. Make a midline abdominal incision to expose the small intestine.

-

Intestinal Segment Isolation: Select a segment of the intestine (e.g., jejunum) of a defined length (e.g., 10 cm). Cannulate both ends of the segment.

-

Perfusion Setup: Gently flush the intestinal segment with warm saline to remove contents. Connect the inlet cannula to a syringe pump and the outlet cannula for sample collection.

-

Equilibration: Perfuse the segment with blank Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for a period to achieve steady-state conditions.

-

Drug Perfusion: Switch to the perfusion solution containing this compound and the non-absorbable marker.

-

Sample Collection: Collect the perfusate from the outlet cannula at regular intervals. Collect blood samples from the mesenteric vein draining the perfused segment.

-

Measurement and Analysis:

-

Measure the length of the perfused intestinal segment.

-

Quantify the concentration of this compound and the non-absorbable marker in the perfusate and blood samples using LC-MS/MS.

-

Calculate the effective permeability (Peff) based on the disappearance of this compound from the perfusate, corrected for water flux using the non-absorbable marker.

-

P-gp ATPase Assay

This biochemical assay directly measures the interaction of a compound with P-gp by quantifying ATP hydrolysis.

Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

-

Assay buffer

-

ATP

-

Known P-gp substrate (activator, e.g., verapamil)

-

Known P-gp inhibitor (e.g., sodium orthovanadate)

-

This compound

-

Phosphate detection reagent

Procedure:

-

Reaction Setup: In a microplate, combine the P-gp membrane vesicles with the assay buffer.

-

Activation Assay: Add varying concentrations of this compound to assess stimulation of ATPase activity.

-

Inhibition Assay: Add a known P-gp activator (e.g., verapamil) to stimulate ATPase activity, followed by varying concentrations of this compound to assess inhibition.

-

Initiate Reaction: Add ATP to start the reaction and incubate at 37°C.

-

Stop Reaction and Detect Phosphate: Stop the reaction and add a phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released.

-

Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a potent P-gp inhibitor) from the total activity. Plot the change in ATPase activity as a function of this compound concentration.

Signaling Pathways and Molecular Mechanisms

P-gp Induction via Pregnane X Receptor (PXR)

Inducers like rifampin and the active constituents of St. John's wort (e.g., hyperforin) increase the expression of P-gp primarily through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a xenosensor.

Mechanism:

-

The inducer enters the intestinal epithelial cell and binds to the ligand-binding domain of PXR in the cytoplasm.

-

Ligand binding causes a conformational change in PXR, leading to its dissociation from chaperone proteins.

-

The activated PXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

The PXR/RXR heterodimer binds to specific DNA response elements in the promoter region of the ABCB1 gene.

-

This binding recruits co-activators and initiates the transcription of the ABCB1 gene, leading to increased P-gp mRNA and subsequent protein expression.

-

The increased number of P-gp transporters on the apical membrane results in enhanced efflux of this compound, reducing its net absorption.[6][7][8][9][10][11]

P-gp Inhibition Mechanisms

P-gp inhibitors can act through various mechanisms to block the efflux of substrates like this compound.

Competitive Inhibition: Many inhibitors, such as verapamil, are also P-gp substrates. They compete with this compound for binding to the same or overlapping sites on the transporter. This competition reduces the likelihood of this compound being bound and transported, thereby increasing its intracellular concentration and net absorption.[12][13]

Non-Competitive/Allosteric Inhibition: Some compounds may bind to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that prevents the transport of this compound.

Inhibition of ATPase Activity: Certain inhibitors can interfere with the ATP hydrolysis cycle of P-gp, preventing the energy-dependent conformational changes required for substrate efflux. Both erythromycin and verapamil are known to inhibit P-gp.[4][12][14][15]

Conclusion

The interaction between this compound and P-glycoprotein is a well-established and highly characterized example of transporter-mediated drug disposition. The data and methodologies presented in this guide underscore the importance of P-gp in influencing the pharmacokinetics of its substrates. For drug development professionals, understanding this interaction is critical for predicting and managing potential drug-drug interactions, interpreting clinical outcomes, and developing strategies to optimize drug delivery. This compound remains a cornerstone probe drug, and the continued study of its relationship with P-gp will undoubtedly yield further insights into the complexities of drug transport.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Apricot extract inhibits the P-gp-mediated efflux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of this compound in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibitor erythromycin increases oral bioavailability of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-glycoprotein and surfactants: effect on intestinal this compound absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pregnane X receptor upregulates ABC-transporter Abcg2 and Abcb1 at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rifampicin Induces Gene, Protein, and Activity of P-Glycoprotein (ABCB1) in Human Precision-Cut Intestinal Slices [frontiersin.org]

- 10. Effects of rifampicin, dexamethasone, St. John's Wort and Thyroxine on maternal and foetal expression of Abcb1 and organ distribution of this compound in pregnant rats [pubmed.ncbi.nlm.nih.gov]

- 11. Rifampicin Induces Gene, Protein, and Activity of P-Glycoprotein (ABCB1) in Human Precision-Cut Intestinal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Compound cardiac toxicity of oral erythromycin and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Talinolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talinolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and angina pectoris. Understanding its metabolic pathway is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, emphasizing its minimal biotransformation and the predominant role of membrane transporters in its disposition. Quantitative data are summarized, experimental methodologies are detailed, and key pathways are visualized to offer a thorough resource for the scientific community.

Contrary to many pharmaceuticals, this compound undergoes very limited metabolism in vivo. Its pharmacokinetic and disposition characteristics are primarily governed by the interplay of various uptake and efflux transporters located in the intestines, liver, and kidneys.

The Limited Metabolic Pathway of this compound

The biotransformation of this compound is a minor route of elimination, with the vast majority of the drug being excreted unchanged. The primary metabolic reaction is hydroxylation, and there is some evidence of subsequent conjugation in animal models.

Phase I Metabolism: Hydroxylation

The main metabolic transformation of this compound is the hydroxylation of its cyclohexyl ring, leading to the formation of m-OH-talinolol. However, this is a very minor pathway, with less than 1% of an administered dose of this compound being recovered in the urine as hydroxylated metabolites[1][2]. Studies in human liver microsomes suggest that this hydroxylation is likely mediated by cytochrome P450 enzymes, with CYP3A4 being implicated[3].

Phase II Metabolism: Glucuronidation (in animal models)

In studies conducted in dogs, a Phase II metabolite, the O-glucuronide of this compound, has been identified in urine[4]. However, the presence of this glucuronide conjugate has not been confirmed in humans.

The Central Role of Membrane Transporters in this compound Disposition

The in vivo behavior of this compound is predominantly dictated by the action of membrane transporters, which influence its absorption, distribution, and excretion.

-

Intestinal Absorption: The intestinal absorption of this compound is a complex process mediated by both uptake and efflux transporters. The organic anion transporting polypeptide 2B1 (OATP2B1) facilitates its uptake from the intestinal lumen into enterocytes[5][6]. Conversely, the efflux transporter P-glycoprotein (P-gp, also known as MDR1) actively pumps this compound back into the intestinal lumen, thereby limiting its net absorption[5][6][7][8][9]. This interplay is a key determinant of this compound's oral bioavailability.

-

Hepatic Uptake and Enterohepatic Circulation: this compound that reaches the systemic circulation can be taken up into hepatocytes from the blood by the organic anion transporting polypeptide 1B1 (OATP1B1)[5][6]. From the liver, a fraction of this compound can be secreted into the bile and then re-enter the intestine, a process known as enterohepatic circulation[5][10]. This process can contribute to the drug's sustained plasma concentrations.

-

Excretion: The majority of an administered dose of this compound is excreted unchanged in the urine and feces[5][6]. Renal excretion is a significant pathway, while fecal excretion is comprised of both unabsorbed drug and drug that has been actively secreted back into the intestine.

Quantitative Pharmacokinetic and Excretion Data

The following tables summarize key quantitative data on the pharmacokinetics and excretion of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Oral Administration)

| Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | Reference |

| 50 mg | 147.8 ± 63.8 | 2.0 ± 0.7 | 12.0 ± 2.6 | [1][11] |

| 100 mg | 168 ± 67 | 3.2 ± 0.8 | 11.9 ± 2.4 | [1] |

| 100 mg | - | 2.5 - 4 | ~12 | [12] |

Table 2: Excretion of this compound and its Metabolite in Humans

| Route of Administration | Percentage of Dose Excreted | Analyte | Matrix | Reference |

| Oral (100 mg) | ~55% of bioavailable dose | Unchanged this compound | Urine | [1][12] |

| Oral | < 1% | Hydroxylated this compound | Urine | [1][2] |

| Oral | ~60% | Unchanged this compound | Urine | [5] |

| Oral | ~40% | Unchanged this compound | Feces | [5] |

| Intravenous | 51.19% (radioactivity) | Total Radioactivity | Urine | [13] |

| Oral | 23.9% (radioactivity) | Total Radioactivity | Urine | [13] |

| Intravenous | 7.49% (radioactivity) | Total Radioactivity | Bile | [13] |

Experimental Protocols

The data presented in this guide are derived from in vivo studies in humans and animals, employing various analytical techniques.

Human Pharmacokinetic Studies

A typical clinical study to evaluate the pharmacokinetics of this compound involves the following steps:

-

Subject Recruitment: Healthy male and female volunteers are recruited. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and consumption of substances known to interact with drug transporters (e.g., grapefruit juice)[14].

-

Drug Administration: A single oral dose of this compound (e.g., 50 mg or 100 mg) is administered after an overnight fast[1][11][12][14].

-

Sample Collection:

-

Blood Samples: Venous blood samples are collected at predefined time points, for instance, pre-dose and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-dose[15]. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine Samples: Urine is collected over specific intervals, such as 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose, to determine the extent of renal excretion[15].

-

-

Sample Analysis: Plasma and urine samples are analyzed for this compound and its metabolites using a validated bioanalytical method.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (Area Under the Curve), and t1/2.

Animal Studies

Animal models, including rats, dogs, and mice, have been instrumental in the initial identification of this compound's metabolites[4]. These studies typically involve the administration of this compound and subsequent collection of urine and feces for metabolic profiling.

Bioanalytical Methods

The quantification of this compound and its hydroxylated metabolite in biological matrices is primarily achieved through chromatographic techniques coupled with various detectors.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of this compound from endogenous components in plasma and urine. It is often coupled with:

-

UV Detection: A straightforward detection method, though it may lack the sensitivity and specificity of mass spectrometry[2][16][17].

-

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS and LC-MS/MS are highly sensitive and specific methods for the quantification of this compound and its metabolites[11]. These techniques allow for the accurate measurement of low concentrations of the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the identification and analysis of this compound and its metabolites[2].

A common procedure for sample analysis involves:

-

Sample Preparation: This often includes a liquid-liquid extraction or solid-phase extraction step to isolate the drug and its metabolites from the biological matrix and remove interfering substances[11].

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where this compound and its metabolites are separated on a C18 column[11][16].

-

Detection and Quantification: The separated compounds are detected by a UV detector or a mass spectrometer. The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of analytical standards.

Conclusion

The in vivo metabolic pathway of this compound is of minor significance to its overall elimination. The drug is predominantly excreted unchanged. A comprehensive understanding of this compound's in vivo behavior necessitates a focus on the membrane transporters that govern its absorption, distribution, and excretion. This guide has provided a detailed overview of the limited metabolism of this compound, highlighted the critical role of transporters such as P-gp and OATPs, presented quantitative pharmacokinetic data, and outlined the experimental methodologies used to generate this knowledge. This information is vital for drug development professionals and researchers working to predict and interpret the clinical pharmacology of this compound and other drugs that are substrates for these important transporter proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of the structure of this compound metabolites in man. Determination of this compound and hydroxylated this compound metabolites in urine and analysis of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Role of p-glycoprotein in region-specific gastrointestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Determination of this compound in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of oral this compound following a single dose and during steady state in patients with chronic renal failure and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the pharmacokinetics of this compound, a new beta 1-receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Grapefruit juice ingestion significantly reduces this compound bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gbiomed.kuleuven.be [gbiomed.kuleuven.be]

- 16. Validated HPLC method for quantitative determination of this compound in rat plasma and application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Structural analysis of Talinolol and its analogues

An In-depth Technical Guide on the Structural Analysis of Talinolol and Its Analogues

Abstract

This compound is a third-generation, cardioselective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and cardiovascular conditions.[1][2] Beyond its clinical application, this compound has gained significant attention in pharmaceutical research as a model substrate for P-glycoprotein (P-gp), an important efflux transporter that influences the pharmacokinetics of many drugs.[1][3][4] Understanding the structural characteristics of this compound and its analogues is crucial for elucidating its mechanism of action, interpreting its complex pharmacokinetic profile, and designing new chemical entities with improved therapeutic properties. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its core chemical features, the principles behind its analogues, key experimental protocols for its characterization, and its structure-activity relationships.

Core Structure of this compound

This compound, with the IUPAC name 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea, is a complex molecule characterized by three primary moieties: a substituted phenylurea group, a propanolamine side chain, and a tert-butyl group.[2][5] The propanolamine chain contains a chiral center at the carbon atom bearing the hydroxyl group, meaning this compound exists as a racemic mixture of (R)- and (S)-enantiomers.[5] This stereochemistry is critical to its biological activity and pharmacokinetic profile.

Caption: Core chemical moieties of the this compound structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₃N₃O₃ | [2] |

| Molecular Weight | 363.5 g/mol | [2] |

| IUPAC Name | 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | [2] |

| CAS Number | 57460-41-0 | [5] |

| Stereochemistry | Racemate ((R)- and (S)-forms) | [5] |

| Class | N-phenylurea | [6] |

Structural Analogues of this compound

The development of this compound analogues aims to modify its pharmacokinetic or pharmacodynamic properties. Structural modifications can be targeted at several key positions to influence receptor affinity, selectivity, and interaction with drug transporters. While extensive literature on specific this compound analogues is limited, general principles for modifying beta-blockers can be applied.[7][8]

Key modification sites include:

-

The Aromatic Ring: Substitution on the phenyl ring can alter electronic properties and interactions with receptors.

-

The Urea Linker: Modification of the cyclohexylurea group can impact hydrogen bonding capabilities and overall lipophilicity.

-